2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Overview
Description
2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a hydroxyethyl group, a triazole ring, and a pyrido-naphthyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multiple steps, starting with the preparation of the pyrido-naphthyridine core. This can be achieved through cyclization reactions involving appropriate precursors. . The hydroxyethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-(2-oxoethyl)-8-(4H-1,2,4-triazol-4-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione.
Scientific Research Applications
2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The hydroxyethyl group can form hydrogen bonds with biological molecules, affecting their stability and function. The compound’s overall structure allows it to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar reactivity and biological activity.
Pyrido[4,3-b]naphthyridine derivatives: These compounds have a similar core structure and are used in similar applications.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups exhibit similar chemical reactivity and can participate in similar reactions.
Uniqueness
What sets 2-(2-HYDROXYETHYL)-8-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-(2-hydroxyethyl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c22-6-5-19-3-1-12-10(14(19)23)7-11-13(18-12)2-4-21(15(11)24)20-8-16-17-9-20/h1-4,7-9,22H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRTWJHSIRVEON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N=C3C=CN(C(=O)C3=C2)CCO)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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